4-(2-Fluoro-5-nitrophenyl)pyridine
Description
4-(2-Fluoro-5-nitrophenyl)pyridine is a heteroaromatic compound featuring a pyridine ring substituted with a 2-fluoro-5-nitrophenyl group.
Properties
Molecular Formula |
C11H7FN2O2 |
|---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
4-(2-fluoro-5-nitrophenyl)pyridine |
InChI |
InChI=1S/C11H7FN2O2/c12-11-2-1-9(14(15)16)7-10(11)8-3-5-13-6-4-8/h1-7H |
InChI Key |
GWEIYNDNRPJYRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=NC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
2-Fluoro-5-(4-fluorophenyl)pyridine () :
This compound has a pyridine ring substituted with a 4-fluorophenyl group at position 5 and a fluorine atom at position 2. Unlike 4-(2-Fluoro-5-nitrophenyl)pyridine, it lacks a nitro group, reducing its electron-deficient character. The absence of a nitro substituent may result in a higher HOMO-LUMO gap compared to the target compound, affecting charge transfer and bioactivity .- 2-Fluoro-4-methyl-5-nitropyridine (): Here, the pyridine ring is substituted with fluorine (position 2), methyl (position 4), and nitro (position 5) groups. The methyl group introduces steric hindrance and electron-donating effects, which could stabilize the molecule compared to this compound.
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Although based on a pyrimidine core, this compound shares a fluorophenyl substituent. The intramolecular N–H⋯N hydrogen bond and dihedral angles (e.g., 12.8° between pyrimidine and phenyl planes) highlight conformational rigidity, a feature that may differ in this compound due to its simpler structure .
Computational and Structural Insights
- Electronic Properties: Quantum chemical studies on 4-(1-aminoethyl)pyridine () reveal a HOMO-LUMO gap of 6.08 eV, suggesting bioactivity.
Conformational Analysis :
The dihedral angles in fluorophenyl-substituted pyrimidines (e.g., 12.0–86.1° in ) indicate that substituent position significantly affects molecular planarity. In this compound, the ortho-fluoro and para-nitro groups on the phenyl ring may induce steric strain, reducing coplanarity with the pyridine ring compared to meta-substituted analogs .
Data Table: Key Comparative Properties
| Compound Name | Core Structure | Substituents | Key Features | Potential Applications |
|---|---|---|---|---|
| This compound | Pyridine | 2-Fluoro-5-nitrophenyl (position 4) | High electron deficiency, planar challenges | Pharmaceuticals, agrochemicals |
| 2-Fluoro-5-(4-fluorophenyl)pyridine | Pyridine | 5-(4-Fluorophenyl), 2-Fluoro | Moderate electron withdrawal, simpler structure | Material science |
| 2-Fluoro-4-methyl-5-nitropyridine | Pyridine | 2-Fluoro, 4-methyl, 5-nitro | Steric hindrance, increased stability | Intermediate in synthesis |
| 2-(4-Fluorophenyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | Pyrazolo-pyridine | 4-Fluorophenyl, 4-nitrophenyl | Enhanced solubility, antibacterial potential | Drug discovery |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
